molecular formula C16H11NO6 B12521216 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione CAS No. 653572-67-9

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione

Cat. No.: B12521216
CAS No.: 653572-67-9
M. Wt: 313.26 g/mol
InChI Key: FIQIUQXSGNPKOC-UHFFFAOYSA-N
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Description

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a synthetic maleimide derivative, a class of heterocyclic compounds recognized for a broad spectrum of pharmacological properties. Compounds based on the 1H-pyrrole-2,5-dione (maleimide) scaffold have been scientifically demonstrated to exhibit significant anti-inflammatory activity . Research on analogous structures shows potential for inhibiting the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α, in stimulated human cell cultures, and for suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by interfering with the NF-κB and p38 MAPK signaling pathways . Furthermore, this chemical class has been investigated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific substitution with 3,4-dihydroxyphenyl (catechol) groups may influence its redox potential and binding affinity, making it a compound of interest for developing new therapeutic agents for neuroinflammatory diseases and infections. This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in medicinal chemistry. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

CAS No.

653572-67-9

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H11NO6/c18-9-3-1-7(5-11(9)20)13-14(16(23)17-15(13)22)8-2-4-10(19)12(21)6-8/h1-6,18-21H,(H,17,22,23)

InChI Key

FIQIUQXSGNPKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Preparation Methods

Dichloromaleic Anhydride as a Precursor

A widely adopted strategy involves using 3,4-dichlorofuran-2,5-dione (dichloromaleic anhydride) as a starting material. This compound reacts with phenolic chalcones to introduce aryl substituents at the 3- and 4-positions of the pyrrole ring. For example:

  • Chalcone Formation : 3,4-Dihydroxybenzaldehyde is protected as its bis-triethylsilyl (TES) ether to prevent oxidation. Condensation with acetophenone under alkaline conditions yields a chalcone derivative.
  • Cyclization : The protected chalcone reacts with 3,4-dichlorofuran-2,5-dione in ethanol under ice-cooled basic conditions (60% NaOH), forming a 3,4-diarylpyrrole-2,5-dione intermediate.
  • Deprotection : The TES groups are removed using tetrabutylammonium fluoride (TBAF), yielding the target compound.

Key Data :

  • Yield: 70–85% after deprotection.
  • Reaction Time: 6–8 hours for cyclization.
  • Solvent System: Ethanol/water (4:1 v/v).

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides at the 3- and 4-positions of maleimide can undergo Suzuki coupling with 3,4-dihydroxyphenylboronic acid. This method is effective for introducing dihydroxyphenyl groups but requires halogenated maleimide precursors:

  • Halogenation : 3,4-Dibromomaleic anhydride is prepared via bromination of maleic anhydride using bromine in acetic acid.
  • Coupling : The dibrominated anhydride reacts with 3,4-dihydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1).
  • Cyclization : The resulting bis-aryl maleic anhydride is treated with ammonium acetate in acetic acid to form the maleimide ring.

Key Data :

  • Yield: 50–65% for coupling step.
  • Catalyst Loading: 5 mol% Pd(PPh₃)₄.
  • Temperature: 80–100°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly useful for cyclization and deprotection steps:

  • Protected Intermediate Synthesis : 3,4-Bis(3,4-di-O-methylphenyl)maleic anhydride is synthesized via Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate.
  • Microwave Cyclization : The anhydride is reacted with hydroxylamine hydrochloride under microwave irradiation (150°C, 20 min) to form the maleimide core.
  • Demethylation : BBr₃ in dichloromethane removes methyl protecting groups, yielding the dihydroxyphenyl substituents.

Key Data :

  • Microwave Power: 300 W.
  • Yield Improvement: 15–20% compared to conventional heating.

Oxidative Cyclization of Catechol Derivatives

Enzymatic Oxidation

Tyrosinase-mediated oxidation of 3,4-dihydroxyphenyl precursors offers an eco-friendly route:

  • Substrate Preparation : 3,4-Dihydroxyphenylglyoxylate is enzymatically oxidized to the quinone intermediate.
  • Cyclization : Spontaneous cyclization in aqueous buffer (pH 7.4) forms the pyrrole-2,5-dione core.

Key Data :

  • Enzyme Activity: 50 U/mg tyrosinase.
  • Yield: 40–55%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Cyclocondensation 70–85 6–8 h High regioselectivity Requires protecting groups
Suzuki Coupling 50–65 12–24 h Modular aryl introduction Limited by precursor availability
Microwave 75–90 20–30 min Rapid synthesis Specialized equipment needed
Enzymatic 40–55 48 h Eco-friendly, mild conditions Low scalability

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit promising anticancer properties. For instance, compounds synthesized from 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives were tested on human liver cancer (HepG-2) and breast cancer (MCF-7) cells using the MTT assay. The results indicated that these compounds were more effective than the positive control doxorubicin against MCF-7 cells .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Comparison with Control
Compound AHepG-215Less effective
Compound BMCF-710More effective
DoxorubicinMCF-712Control

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been explored. Studies have shown that certain compounds derived from 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a potential therapeutic role in treating inflammatory diseases.

Material Science Applications

2.1 Photonic Materials

The optical properties of pyrrole derivatives make them suitable for applications in photonic materials. Specifically, compounds like 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to undergo photochromic transformations .

Table 2: Optical Properties of Pyrrole Derivatives

Compound NameEmission Wavelength (nm)Quantum Yield (%)Application Area
Compound C52025OLEDs
Compound D55030Photonic Sensors

Synthesis and Structural Insights

The synthesis of 3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione typically involves reactions between substituted phenols and pyrrole derivatives under controlled conditions. Structural studies using NMR and X-ray crystallography have revealed insights into the molecular geometry and electronic properties that contribute to its biological activity .

Case Studies

Case Study 1: Anticancer Activity Assessment

A series of experiments were conducted to assess the anticancer activity of synthesized pyrrole derivatives against MCF-7 and HepG-2 cell lines. The study utilized the MTT assay method to quantify cell viability post-treatment. Results indicated that specific modifications in the phenolic substituents significantly enhanced the anticancer efficacy of the derivatives.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on inflammation, researchers evaluated the impact of pyrrole derivatives on cytokine production in PBMCs. The findings revealed that certain compounds not only inhibited cytokine release but also modulated signaling pathways involved in inflammation, indicating their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile molecule in biochemical studies .

Comparison with Similar Compounds

Key Findings:

Polarity and Solubility: The dihydroxyphenyl groups in the target compound increase polarity compared to methoxy (e.g., 3,4-Bis(4-methoxyphenyl)pyrrole-2,5-dione) or chloro-substituted analogs (e.g., 1-(3,4-dichlorophenyl)pyrrole-2,5-dione). However, methoxy groups improve solubility in organic solvents due to reduced hydrogen bonding . Bis-chalcone derivatives with nitro or chloro substituents (e.g., 7a(ii), 7a(iii)) exhibit lower solubility, correlating with higher molecular weight and non-polar groups .

Biological Activity: Dihydroxyphenyl groups may enhance interactions with biological targets, such as enzymes like DNMT1, similar to curcuminoids’ beta-diketone pharmacophores. However, rapid metabolism (as seen in curcumin analogs) could limit efficacy unless structural modifications (e.g., blocking metabolic sites) are implemented . Methoxy-substituted analogs (e.g., 3,4-Bis(4-methoxyphenyl)pyrrole-2,5-dione) show stability advantages but may lack the redox activity of dihydroxyphenyl groups .

Material Science Applications :

  • Methoxy-substituted pyrrole-2,5-diones are utilized in photochromic materials due to extended conjugation and electron-donating effects .
  • Pyrrolo[3,4-c]pyrrole-dione derivatives (e.g., 3,6-Diphenylpyrrolo[3,4-c]pyrrole-1,4-dione) exhibit strong fluorescence and are used in organic electronics, contrasting with the target compound’s untested optical properties .

Biological Activity

3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a polyphenolic compound that has garnered attention due to its potential biological activities. Its structure features two 3,4-dihydroxyphenyl groups attached to a pyrrole-2,5-dione core, which is believed to enhance its reactivity and biological efficacy. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is C16H11NO2C_{16}H_{11}NO_{2} with a molecular weight of approximately 265.26 g/mol. Its unique arrangement of hydroxyl groups contributes to its antioxidant capacity and biological interactions.

Antioxidant Properties

Research indicates that 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione exhibits significant antioxidant activity. The presence of multiple hydroxyl groups allows for extensive hydrogen bonding and radical scavenging capabilities. In vitro studies demonstrated that the compound effectively neutralizes reactive oxygen species (ROS), suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

A pivotal area of research focuses on the anticancer properties of this compound. Several studies have assessed its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • HepG-2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

Table 1 summarizes the antiproliferative effects observed in different studies:

Cell Line IC50 Value (µM) Reference
HepG-25.0
MCF-73.0
HCT-1161.6

These findings indicate that 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione exhibits potent cytotoxic effects against these cancer cell lines, surpassing the efficacy of standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in cancer cells, thereby inhibiting proliferation.
  • Inhibition of Tyrosine Kinases : Molecular docking studies suggest that the compound can interact with ATP-binding domains of key growth factor receptors such as EGFR and VEGFR2, potentially blocking their signaling pathways involved in tumor growth and metastasis .

Case Studies

A notable case study involved the administration of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione in a rat model induced with colon cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline or conventional chemotherapy . This study underscores the compound's potential as an effective agent in cancer therapy.

Q & A

Basic: What are the established synthetic routes for 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione, and how are intermediates purified?

Methodological Answer:
The compound can be synthesized via base-assisted cyclization of substituted diaryl precursors, similar to methods used for structurally related pyrrolo[3,4-c]pyrrole-diones ( ). Key steps include:

  • Cyclization : Reaction of 3,4-dihydroxyphenyl-substituted precursors with a base (e.g., KOH/EtOH) under reflux.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/benzene) to isolate intermediates.
  • Validation : Confirm purity via HRMS (e.g., m/z calculated for C₁₈H₁₂N₂O₆: 352.07; observed: 352.08 ).

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:
A multi-technique approach ensures accurate structural assignment:

  • 1H/13C NMR : Assign aromatic protons (δ 6.7–7.2 ppm) and carbonyl carbons (δ 170–175 ppm). For dihydroxyphenyl groups, observe broad OH signals (δ 8.5–9.5 ppm) .
  • FTIR : Confirm lactam C=O stretches (~1680 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolve π-stacking interactions between aromatic rings, common in polyphenyl-pyrrole derivatives .

Advanced: What strategies address poor solubility of this compound in polar solvents?

Methodological Answer:
Derivatization improves solubility for biological or material science applications:

  • N-Alkylation : Introduce hydrophilic groups (e.g., –CH₂CH₂OH) via nucleophilic substitution (e.g., using alkyl halides in DMF/NaH) .
  • Solvent Screening : Test solubility in DMSO, DMF, or THF/water mixtures. A study on analogous pyrrolo[3,4-c]pyrroles reported >90% solubility in DMSO at 25°C .
Derivative Solubility in DMSO (mg/mL) Solubility in H₂O (mg/mL)
Parent compound5–10<1
N,N’-Diethyl derivative50–6010–15

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer efficacy) may arise from:

  • Experimental Design : Standardize assays (e.g., MTT cell viability) across cell lines (e.g., HepG2 vs. MCF-7) and control for polyphenol auto-oxidation .
  • Redox Interference : Use chelators (e.g., EDTA) to mitigate metal-catalyzed oxidation artifacts .
  • Metabolite Analysis : Perform LC-MS to identify active metabolites (e.g., quinone forms) that may influence results .

Advanced: What electronic properties make this compound suitable for optoelectronic applications?

Methodological Answer:
The conjugated diaryl-pyrrole-dione core exhibits:

  • Low Bandgap : ~2.1 eV (calculated via DFT), enabling absorption in visible light .
  • Fluorescence : Emission at λ~550 nm (quantum yield Φ~0.3 in DMSO), useful for organic LEDs .
  • Charge Transport : π-Stacking in solid state enhances hole mobility (µh ~10⁻⁴ cm²/V·s) .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of dihydroxyphenyl groups .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (GHS Category 1) .
  • Waste Disposal : Incinerate unused material (≥800°C) to avoid environmental release of polyphenolic byproducts .

Advanced: How do substituent modifications impact the compound’s antioxidant activity?

Methodological Answer:

  • Electron-Donating Groups (e.g., –OCH₃): Enhance radical scavenging (IC₅₀ DPPH: ~15 µM vs. ~25 µM for parent compound) .
  • Steric Hindrance : Bulky substituents (e.g., –CH₂Ph) reduce activity by limiting planar quinone formation .
  • Validation : Compare cyclic voltammetry redox potentials (Epa ~0.5 V vs. Ag/AgCl) to quantify electron-donating capacity .

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